![molecular formula C9H16O2 B15218238 (5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane CAS No. 75354-36-8](/img/structure/B15218238.png)
(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,7R)-7-Methyl-1,6-dioxaspiro[45]decane is a spiro compound characterized by a unique bicyclic structure This compound features a spiro junction where two rings share a single atom, creating a rigid and stable framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane typically involves the formation of the spiro junction through cyclization reactions. One common method is the condensation of a diol with a ketone or aldehyde under acidic conditions, leading to the formation of the spiro compound. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
科学的研究の応用
(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and enzyme activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which (5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, influencing biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Shares a similar spiro structure but with different ring sizes.
Spiro[5.5]undecane derivatives: These compounds have varying functional groups attached to the spiro junction, altering their chemical properties.
Uniqueness
(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane stands out due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
75354-36-8 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
(5R,7R)-7-methyl-1,6-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H16O2/c1-8-4-2-5-9(11-8)6-3-7-10-9/h8H,2-7H2,1H3/t8-,9-/m1/s1 |
InChIキー |
XNNASGSBOJGKAZ-RKDXNWHRSA-N |
異性体SMILES |
C[C@@H]1CCC[C@@]2(O1)CCCO2 |
正規SMILES |
CC1CCCC2(O1)CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


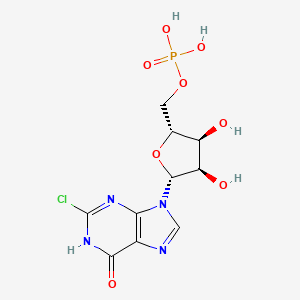

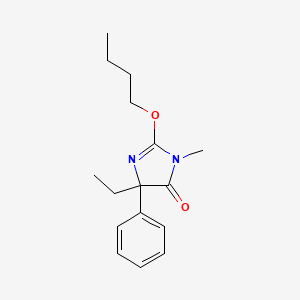
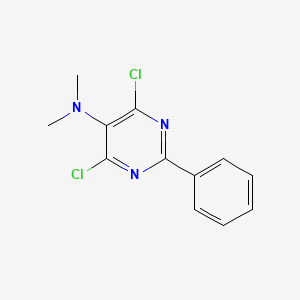
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride](/img/structure/B15218177.png)
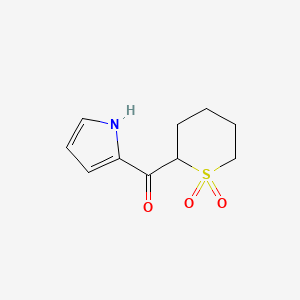
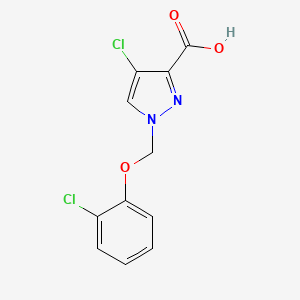

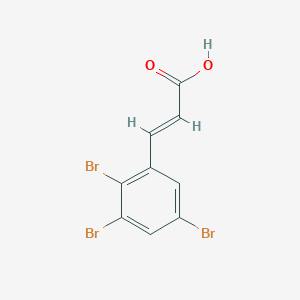

![tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15218220.png)

![4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B15218235.png)

